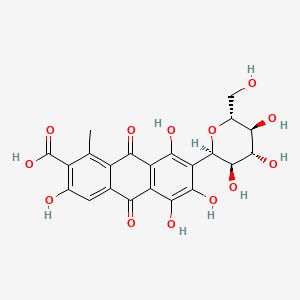

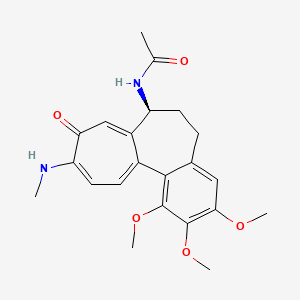

Rauwolscine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Rauwolscine can be extracted from the bark, stem, and leaves of Rauwolfia species using a precipitation method involving alternate steps of acidification and alkalization along with the use of specific organic solvents . This method yields a higher quantity and purity of this compound compared to prior methods . Additionally, synthetic routes for this compound involve complex organic reactions, including enantioselective epoxidation and aldol reactions .

化学反応の分析

Rauwolscine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, acetonitrile, and specific organic solvents . Major products formed from these reactions include arylamine derivatives, which are used as molecular probes for α2-adrenergic receptors .

科学的研究の応用

Rauwolscine has a wide range of scientific research applications. In chemistry, it is used as a molecular probe for the localization and structural characterization of α2-adrenergic receptors . In biology and medicine, this compound is studied for its potential antibacterial, antioxidant, and antineoplastic properties . It is also used in the development of pre-workout supplements and weight loss products due to its stimulant effects .

作用機序

Rauwolscine acts predominantly as an α2-adrenergic receptor antagonist, blocking these receptors and increasing the levels of norepinephrine, epinephrine, and dopamine . It also functions as a partial agonist for 5-HT1A receptors and an antagonist for 5-HT2A and 5-HT2B receptors . This chemical shift contributes to its stimulant effects and potential to trigger anxiety .

類似化合物との比較

Rauwolscine is structurally similar to yohimbine, another alkaloid found in the yohimbe plant . Both compounds are known for their fat-burning properties and ability to block α2-adrenergic receptors . this compound is considered to be more potent and may have additional benefits . Other similar compounds include ajmalicine, corynanthine, and spegatrine .

特性

CAS番号 |

182509-57-5 |

|---|---|

分子式 |

C21H26N2O3 |

分子量 |

356.4 g/mol |

IUPAC名 |

tritiomethyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1/i1T |

InChIキー |

BLGXFZZNTVWLAY-XDGRAVGFSA-N |

SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

異性体SMILES |

[3H]COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

正規SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetate](/img/structure/B7782686.png)

![2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B7782721.png)

![sodium;(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7782757.png)

![1-(4-methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782774.png)

![(2S)-4-methylsulfanyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid](/img/structure/B7782778.png)